1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene

Catalog No.
S14332684
CAS No.
74562-99-5
M.F
C26H18Cl4O
M. Wt
488.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)meth...

CAS Number

74562-99-5

Product Name

1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene

IUPAC Name

1-[bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene

Molecular Formula

C26H18Cl4O

Molecular Weight

488.2 g/mol

InChI

InChI=1S/C26H18Cl4O/c27-21-9-1-17(2-10-21)25(18-3-11-22(28)12-4-18)31-26(19-5-13-23(29)14-6-19)20-7-15-24(30)16-8-20/h1-16,25-26H

InChI Key

GEGGALOUNJBBAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)OC(C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl

1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene is a complex organic compound characterized by its unique structure, which incorporates multiple chlorophenyl groups and a methoxy functional group. This compound can be represented by the molecular formula C20H18Cl3OC_{20}H_{18}Cl_3O. The presence of multiple chlorinated phenyl rings suggests potential applications in various fields, including pharmaceuticals and materials science due to their electronic and steric properties.

Typical of aromatic compounds, including electrophilic substitution reactions. The chlorophenyl groups can undergo further halogenation or nucleophilic substitution reactions, depending on the conditions employed. Additionally, the methoxy group can be hydrolyzed to form phenolic derivatives under acidic or basic conditions.

The synthesis of 1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene typically involves multi-step organic reactions. A general synthetic route may include:

  • Formation of the Methoxy Group: The introduction of the methoxy group can be achieved through methylation of the corresponding phenol derivative.
  • Coupling Reactions: Utilizing coupling agents such as palladium catalysts, the chlorophenyl groups can be introduced onto a central carbon framework.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the desired compound from by-products.

1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzeneMultiple chlorinated phenyls, methoxy groupPotentially antimicrobialPharmaceuticals, Materials ScienceBis[[1-(4-chlorophenyl)-1-phenyl]methyl]etherChlorinated phenyls onlyLimited data availablePharmaceuticals4-[Bis(4-chlorophenyl)methoxy]-1-methylpiperidineIncludes piperidine ringAntidepressant effects reportedPharmaceuticals1-(4-Chlorophenyl)-3-cycloheptylureaContains urea functional groupAnticancer properties notedPharmaceuticals

The uniqueness of 1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene lies in its combination of multiple chlorinated aromatic systems with a methoxy functional group, which may contribute to its distinctive physical and chemical properties compared to similar compounds. Further research is needed to fully elucidate its potential applications and interactions in various fields.

Interaction studies involving 1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene could focus on its binding affinity to specific biological targets or its reactivity with other chemical species. Such studies are crucial for understanding its potential therapeutic effects and environmental impact.

Similar compounds include:

  • Bis[[1-(4-chlorophenyl)-1-phenyl]methyl]ether: This compound shares structural similarities but lacks the methoxy group, which may influence its reactivity and biological activity.
  • 4-[Bis(4-chlorophenyl)methoxy]-1-methylpiperidine: This compound includes a piperidine ring and exhibits different pharmacological properties compared to the target compound.
  • 1-(4-Chlorophenyl)-3-cycloheptylurea: While structurally distinct, it also features a chlorophenyl moiety and has been studied for its biological activities.

Comparison Table

Compound NameStructure FeaturesBiological Activity

XLogP3

9

Hydrogen Bond Acceptor Count

1

Exact Mass

488.008226 g/mol

Monoisotopic Mass

486.011176 g/mol

Heavy Atom Count

31

Dates

Modify: 2024-08-10

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